

# What are the physical and chemical properties of XPhos Pd G3?

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## Compound of Interest

Compound Name: XPhos Pd G3

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## XPhos Pd G3: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of **XPhos Pd G3**, a third-generation Buchwald precatalyst. This document details its structure, stability, solubility, and reactivity, supported by experimental protocols and key characterization data. The information is intended to assist researchers in optimizing its use in a variety of cross-coupling reactions.

### Core Properties and Specifications

**XPhos Pd G3**, also known as (2-Dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II) methanesulfonate, is a highly efficient and versatile palladium precatalyst.[1] Its structure features a bulky, electron-rich XPhos ligand that promotes high catalytic activity and stability.

### Physical and Chemical Properties

**XPhos Pd G3** is recognized for its stability to air and moisture, making it a convenient and easy-to-handle catalyst in various laboratory settings.[2] It is a solid, typically appearing as a white to off-white powder.[3] While it is known to be highly soluble in a wide range of common

organic solvents, specific quantitative solubility data is not readily available in the reviewed literature.<sup>[2]</sup> Similarly, a specific value for its density has not been prominently reported.

Property	Value	Reference(s)
Chemical Formula	C <sub>46</sub> H <sub>62</sub> NO <sub>3</sub> PPdS	[3][4][5]
Molecular Weight	846.45 g/mol	[4]
CAS Number	1445085-55-1	[4]
Appearance	White to off-white powder	[3]
Melting Point	146-151 °C (decomposition)	[6]
Stability	Air, moisture, and thermally-stable	[2]

## Spectroscopic and Characterization Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the characterization of **XPhos Pd G3**.

### NMR Spectroscopy

The <sup>31</sup>P NMR spectrum of **XPhos Pd G3** is particularly informative and shows solvent-dependent isomerization. In acetone or DMSO-d<sub>6</sub>, a single sharp signal is observed, while in less polar solvents like ethyl acetate or CDCl<sub>3</sub>, two distinct signals can appear, indicating the presence of two isomeric forms.<sup>[7][8]</sup>

<sup>1</sup>H NMR (500 MHz, CD<sub>3</sub>OD): δ 7.97 (ddt, J = 8.0, 6.9, 3.2 Hz, 1H), 7.65-7.49 (m, 5H), 7.32 (dd, J = 7.3, 1.9 Hz, 1H), 7.29-7.19 (m, 4H), 7.17-7.08 (m, 1H), 7.04-6.91 (m, 2H), 3.37 (h, J = 6.9 Hz, 1H), 2.93 (hept, J = 6.7 Hz, 1H), 2.69 (s, 3H), 2.55 (tdt, J = 12.3, 7.1, 2.4 Hz, 1H), 2.33 (ddt, J = 23.8, 20.8, 10.3 Hz, 2H), 2.20-2.06 (m, 1H), 2.06-1.75 (m, 9H), 1.71-1.49 (m, 7H), 1.49-0.98 (m, 11H), 0.97-0.72 (m, 7H), 0.17 (qdd, J = 13.7, 6.1, 4.1 Hz, 1H) ppm.<sup>[1]</sup>

<sup>13</sup>C NMR (126 MHz, CD<sub>3</sub>OD): δ 156.26, 155.25, 150.83, 144.91, 140.63, 139.91, 139.51, 135.18, 133.96, 133.19, 133.10, 132.88, 131.76, 128.57, 128.54, 128.15, 127.30, 127.21, 127.10, 125.98, 124.79, 123.60, 121.19, 67.69, 38.40, 35.83, 35.59, 34.48, 34.17, 32.77,

31.99, 31.80, 31.41, 29.97, 29.62, 27.81, 27.53, 27.45, 26.25, 26.13, 26.03, 25.67, 25.35, 24.86, 24.53, 24.34, 23.33, 23.15, 22.95, 22.26, 13.29 ppm (complexity due to P-C splitting).[1]

## Reactivity and Catalytic Applications

**XPhos Pd G3** is a powerful catalyst for a variety of cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. Its high reactivity allows for lower catalyst loadings and shorter reaction times.[9]

## Activation of the Precatalyst

The G3 precatalyst is designed for efficient and rapid generation of the active monoligated Pd(0) species, which is the key intermediate in the catalytic cycle. This activation is typically achieved under the basic conditions of the cross-coupling reaction.

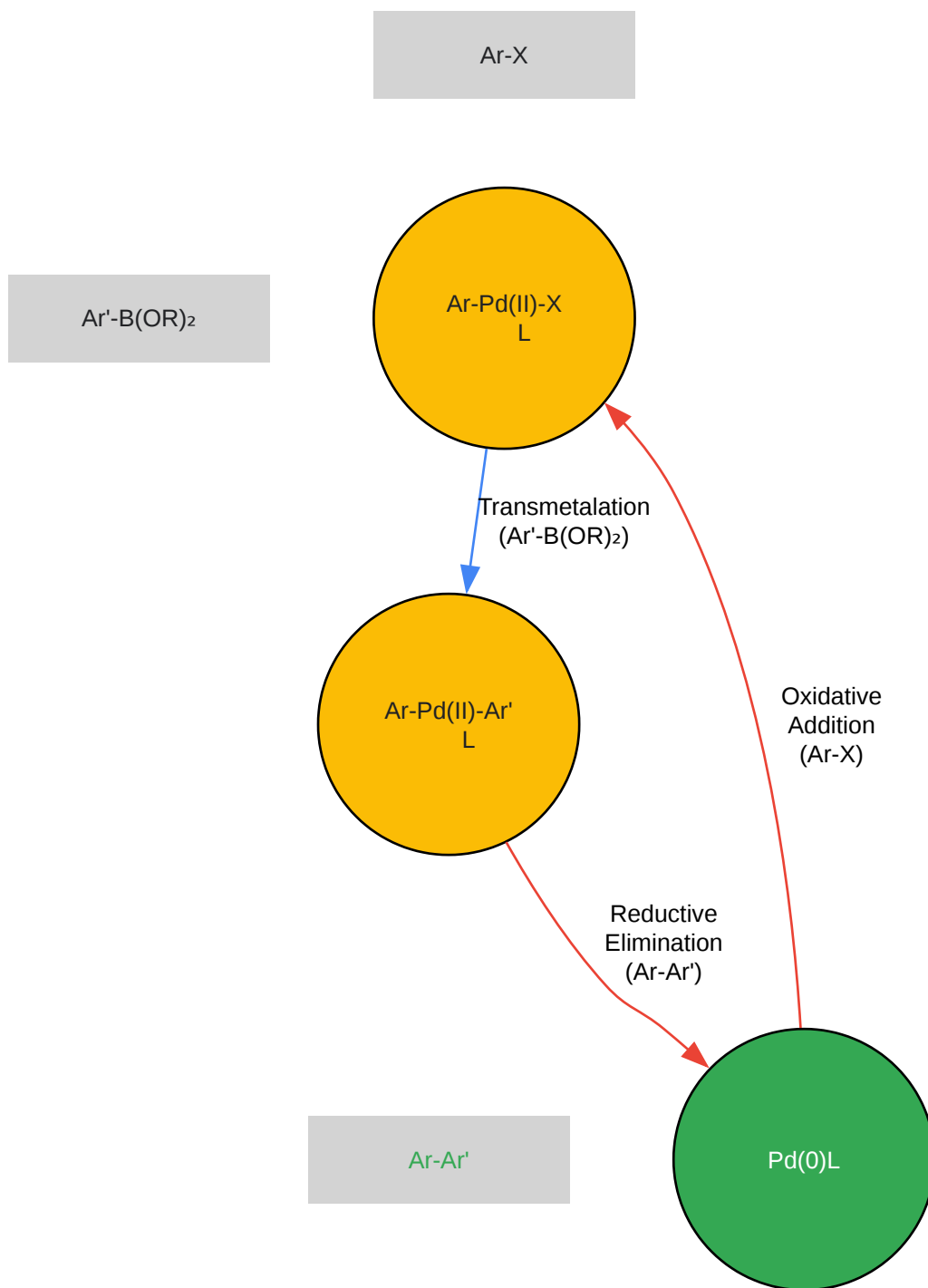


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Activation of the **XPhos Pd G3** precatalyst.

## Suzuki-Miyaura Coupling

**XPhos Pd G3** is an excellent reagent for Suzuki-Miyaura cross-coupling reactions, facilitating the formation of biaryl compounds from aryl halides and boronic acids.[2]

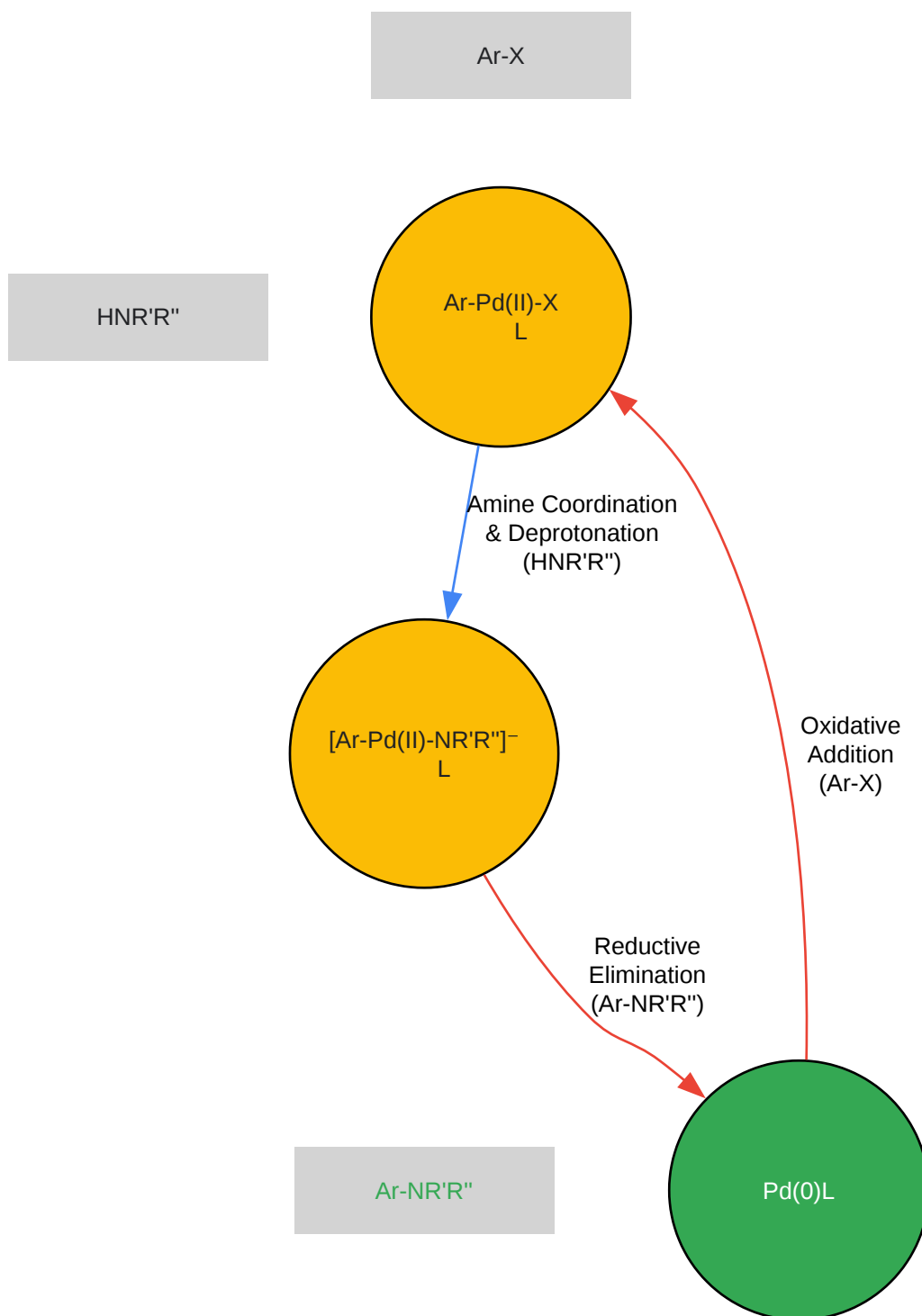


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Catalytic cycle for the Suzuki-Miyaura coupling reaction.

## Buchwald-Hartwig Amination

This catalyst is also highly effective for Buchwald-Hartwig amination, forming C-N bonds between aryl halides and amines.[2]



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Catalytic cycle for the Buchwald-Hartwig amination reaction.

## Experimental Protocols

The following are representative experimental protocols for the synthesis of **XPhos Pd G3** and its use in a key cross-coupling reaction.

### Synthesis of XPhos Pd G3

This procedure outlines a multigram-scale synthesis of **XPhos Pd G3**.[\[5\]](#)

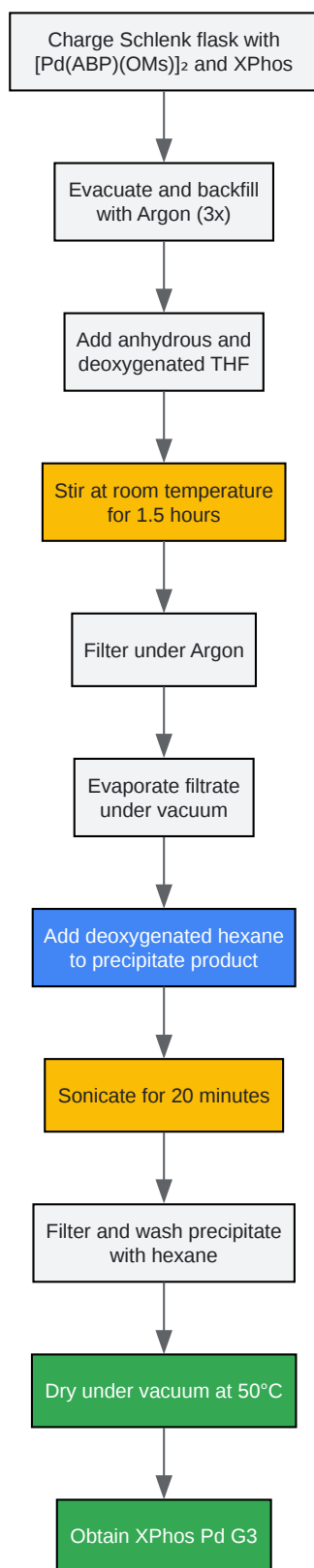
Materials:

- $[\text{Pd}(\text{ABP})(\text{OMs})]_2$  ( $\mu$ -OMs dimer)
- XPhos
- Anhydrous and deoxygenated Tetrahydrofuran (THF)
- Deoxygenated hexane

Procedure:

- In a two-necked round bottom Schlenk flask equipped with a magnetic stir bar, charge  $[\text{Pd}(\text{ABP})(\text{OMs})]_2$  (53.6 g, 64 mmol, 0.5 eq.) and XPhos (61.5 g, 129 mmol, 1 eq.).[\[5\]](#)
- Cap the flask, and evacuate and backfill with argon three times.[\[5\]](#)
- Add anhydrous and deoxygenated THF (1.4 L) to the flask under an argon counterflow.[\[5\]](#)
- Stir the reaction mixture at room temperature for 1.5 hours.[\[5\]](#)
- Filter the reaction mixture under an argon atmosphere.[\[5\]](#)
- Evaporate approximately 1.2 L of the filtrate under vacuum.[\[5\]](#)
- Add deoxygenated hexane (1.2 L) to the dark brown residue to induce precipitation.[\[5\]](#)
- Place the flask in an ultrasonic bath and sonicate for 20 minutes to facilitate precipitation.[\[5\]](#)

- Filter the beige precipitate, wash with hexane (3 x 250 mL), and dry under vacuum at 50 °C for 1 hour to yield **XPhos Pd G3**.<sup>[5]</sup>



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Workflow for the synthesis of **XPhos Pd G3**.

## Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine

This protocol is a representative example of a C-N cross-coupling reaction using a palladium catalyst with the XPhos ligand. While the original protocol uses Pd(dba)<sub>2</sub>, **XPhos Pd G3** can be directly substituted as the precatalyst.

Materials:

- Bis(dibenzylideneacetone)palladium(0) [Pd(dba)<sub>2</sub>] (or an equivalent molar amount of **XPhos Pd G3**)
- XPhos
- Sodium tert-butoxide
- Toluene
- 4-Chlorotoluene
- Morpholine
- Water
- Brine
- Sodium sulfate
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:



- To a 2-necked flask under a nitrogen atmosphere, add bis(dibenzylideneacetone)palladium(0) (36 mg, 0.0633 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), and sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.).<sup>[1]</sup> Note: If using **XPhos Pd G3** directly, add the appropriate molar equivalent and additional XPhos ligand may not be necessary.
- Add toluene (5 mL) and stir the mixture at room temperature for 5 minutes.<sup>[1]</sup>
- Add 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) in one portion.<sup>[1]</sup>
- Stir the resulting mixture at reflux for 6 hours.<sup>[1]</sup>
- Cool the reaction mixture to room temperature and quench with water (10 mL).<sup>[1]</sup>
- Separate the organic layer and wash with water (10 mL) and brine (10 mL).<sup>[1]</sup>
- Dry the organic layer with sodium sulfate (20 g), filter, and concentrate under reduced pressure.<sup>[1]</sup>
- Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate = 9:1) to afford 4-(p-tolyl)morpholine.<sup>[1]</sup>

Characterization of 4-(p-tolyl)morpholine:

- Appearance: Orange solid.<sup>[1]</sup>
- <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 7.10 (d, J = 8.7 Hz, 2H), 6.84 (d, J = 8.7 Hz, 2H), 3.87 (t, J = 4.8 Hz, 4H), 3.11 (t, J = 4.8 Hz, 4H), 2.28 (s, 3H).<sup>[1]</sup>
- <sup>13</sup>C NMR (101 MHz, CDCl<sub>3</sub>): δ 149.1, 129.7, 129.5, 116.0, 66.9, 49.9, 20.4.<sup>[1]</sup>

## Safety Information

**XPhos Pd G3** should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.<sup>[10]</sup>

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